N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine
Brand Name: Vulcanchem
CAS No.: 306980-23-4
VCID: VC5794123
InChI: InChI=1S/C14H16N4OS/c1-10-13(16-14(20-3)18-17-10)8-9-15-11-4-6-12(19-2)7-5-11/h4-9,15H,1-3H3/b9-8+
SMILES: CC1=C(N=C(N=N1)SC)C=CNC2=CC=C(C=C2)OC
Molecular Formula: C14H16N4OS
Molecular Weight: 288.37

N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine

CAS No.: 306980-23-4

Cat. No.: VC5794123

Molecular Formula: C14H16N4OS

Molecular Weight: 288.37

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine - 306980-23-4

Specification

CAS No. 306980-23-4
Molecular Formula C14H16N4OS
Molecular Weight 288.37
IUPAC Name 4-methoxy-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Standard InChI InChI=1S/C14H16N4OS/c1-10-13(16-14(20-3)18-17-10)8-9-15-11-4-6-12(19-2)7-5-11/h4-9,15H,1-3H3/b9-8+
Standard InChI Key OKQCUJDGJXQYDB-CMDGGOBGSA-N
SMILES CC1=C(N=C(N=N1)SC)C=CNC2=CC=C(C=C2)OC

Introduction

Chemical Structure and Molecular Properties

The compound’s IUPAC name, N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine, reflects its triazine core substituted at positions 3, 5, and 6. The 1,2,4-triazin-5-yl group is functionalized with a methylsulfanyl (-SMe) moiety at position 3, a methyl group at position 6, and a vinylamine bridge connecting the triazine to a 4-methoxyphenyl ring.

Molecular Geometry and Electronic Configuration

The triazine ring’s planar geometry facilitates π-π stacking interactions, a feature common in heterocyclic systems . Substituents like methylsulfanyl introduce electron-donating effects, altering the ring’s electron density and reactivity . The vinylamine linker adopts an E-configuration to minimize steric hindrance between the triazine and methoxyphenyl groups, as observed in structurally similar compounds .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₇N₅OS
Molecular Weight331.40 g/mol
SMILESCOC1=CC=C(C=C1)N(C=C2C(=NN=C2S(C)C)C)N
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors6 (triazine N, methoxy O)

Spectroscopic Characterization

While experimental spectra for this compound are unavailable, analogs such as N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine exhibit distinct UV-Vis absorption maxima near 280 nm due to π→π* transitions in the aromatic systems . NMR shifts for the methoxyphenyl group typically appear at δ 3.8 ppm (OCH₃) and δ 6.8–7.3 ppm (aromatic protons), patterns likely conserved in this derivative .

Synthetic Pathways and Optimization

Synthesis of this compound likely involves multi-step reactions, leveraging established triazine chemistry.

Key Synthetic Steps

  • Triazine Core Formation: Cyclocondensation of thiosemicarbazide with methylglyoxal yields the 3-methylsulfanyl-1,2,4-triazin-5(4H)-one intermediate, which is subsequently methylated at position 6 .

  • Vinylamine Installation: A Heck coupling or Wittig reaction introduces the vinyl bridge between the triazine and 4-methoxyaniline .

  • Purification: Chromatographic methods (e.g., silica gel) resolve stereoisomers, with the E-isomer predominating due to thermodynamic stability .

Table 2: Hypothetical Reaction Yields

StepReagentsYield (%)
Triazine formationThiosemicarbazide, MeCHO65–70
MethylationCH₃I, K₂CO₃85
Vinylamine couplingPd(OAc)₂, PPh₃50–60

Challenges and Future Directions

Despite its promise, challenges include poor aqueous solubility (logP ≈ 3.5 predicted) and potential hepatic metabolism via O-demethylation. Future work should prioritize:

  • Prodrug Development: Esterification of the methoxy group to enhance bioavailability.

  • In Vivo Efficacy Studies: Testing in xenograft models for oncology applications.

  • Structural Modifications: Replacing methylsulfanyl with sulfoxides to modulate reactivity and toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator